molecular formula C15H18N4O6 B237021 6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol CAS No. 136565-26-9

6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol

Cat. No. B237021
M. Wt: 424.6 g/mol
InChI Key: CFPMRJFTBKYCRR-WBQBDWMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol, also known as BMOP, is a natural compound derived from the podocarpus plant. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Cocrystal Formation : Research by Ponomarova and Domasevitch (2012) discusses the formation of cocrystals involving benzoyl groups, which may be relevant to understanding the crystalline structures and properties of compounds similar to 6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol (Ponomarova & Domasevitch, 2012).

  • Chemical Modifications and Derivatives : Studies like that of Aydin et al. (2004) show the modifications and derivatives of benzoyl-containing compounds, which can be crucial for developing new chemical entities or understanding the reactivity of such compounds (Aydin et al., 2004).

Molecular Behavior and Reactivity

  • Thermolysis and Fragmentation : George et al. (2007) investigated the thermolysis and fragmentation patterns of benzoyl-related compounds, providing insights into their stability and decomposition pathways, which are essential for understanding their behavior under different conditions (George et al., 2007).

  • Electrophilic Substitution Study : Laali et al. (2001) explored electrophilic substitution in benzoyl-related compounds, which is fundamental for synthetic applications and understanding their chemical reactivity (Laali et al., 2001).

Applications in Synthesis and Material Science

  • Synthesis of Complex Molecules : Research by Liu et al. (2002) on the synthesis of complex molecules including benzoyl groups highlights the role of such compounds in the creation of new materials or pharmaceuticals (Liu et al., 2002).

  • Dual Bond Formation and Cleavage : Wang et al. (2014) investigated the dual C-C bond formation and cleavage in benzoyl peroxide-related reactions, relevant for understanding the reactivity and potential applications of such compounds in synthesis (Wang et al., 2014).

  • Chiral Synthesis : Studies like that of Rojas‐Lima et al. (2005) demonstrate the use of benzoyl-related compounds in chiral synthesis, which is crucial for pharmaceutical applications and material science (Rojas‐Lima et al., 2005).

properties

CAS RN

136565-26-9

Product Name

6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol

Molecular Formula

C15H18N4O6

Molecular Weight

424.6 g/mol

IUPAC Name

[(1R,2R,6R,7S,8S,10R,13R)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate

InChI

InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25+,26-,27-/m1/s1

InChI Key

CFPMRJFTBKYCRR-WBQBDWMHSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C1)[C@H](C[C@@H]([C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

SMILES

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Canonical SMILES

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

synonyms

6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
dulcinol
scopadulciol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol

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